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Compound of Interest

Compound Name: 10-Nonadecanol
CAS No.: 16840-84-9
Cat. No.: B101355
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a C19 secondary fatty alcohol, serves as a versatile reference standard in
various spectroscopic applications due to its stable, well-defined spectral characteristics. Its
long aliphatic chain and distinct hydroxyl group provide unique spectral features that are
valuable for instrument calibration, qualification, and as an internal standard for quantitative
analysis. This document provides detailed application notes and protocols for the use of 10-
Nonadecanol as a reference standard in Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties of 10-Nonadecanol

A thorough understanding of the physicochemical properties of 10-Nonadecanol is essential
for its effective use as a reference standard.
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Property Value Reference
Molecular Formula C19H400 [1112]
Molecular Weight 284.5 g/mol [1]

IUPAC Name Nonadecan-10-ol [1]

CAS Number 16840-84-9 [2]
Appearance White solid

Soluble in organic solvents
Solubil such as chloroform,
olubility
dichloromethane, and

methanol.

Application in Nuclear Magnetic Resonance (NMR)
Spectroscopy

10-Nonadecanol can be employed as an internal standard for quantitative NMR (QNMR) to
determine the concentration and purity of analytes.[3][4] Its simple proton and carbon spectra
in regions that often do not overlap with signals from many analytes of interest make it a
suitable candidate.

Spectral Data
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Chemical Shift ()

Nucleus Multiplicity Assignment
ppm

1H NMR (CDCls) ~3.6 Multiplet CH-OH

~1.2-1.5 Broad Multiplet -(CH2)1s-

~0.88 Triplet CHs

13C NMR (CDCl3) ~72 C-OH

~37 CH:z adjacent to C-OH

~32 CH2

~29 CH:

~25 CH:

~22 CH:

~14 CHs

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Protocol for Quantitative *H NMR (qQNMR)

This protocol outlines the use of 10-Nonadecanol as an internal standard for determining the

purity of a sample.

Materials:

10-Nonadecanol (high purity)

Analyte of interest

Deuterated solvent (e.g., CDCls, DMSO-de)

High-precision analytical balance

Volumetric flasks
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* NMR tubes
Procedure:
o Preparation of the Internal Standard Stock Solution:
o Accurately weigh a known amount of 10-Nonadecanol.

o Dissolve it in a precise volume of the chosen deuterated solvent to achieve a known
concentration (e.g., 5 mg/mL).

e Sample Preparation:

o

Accurately weigh a known amount of the analyte.

[¢]

Transfer the analyte to a volumetric flask.

[¢]

Add a precise volume of the 10-Nonadecanol internal standard stock solution to the flask.

Dilute to the final volume with the deuterated solvent.

[e]

Transfer the final solution to an NMR tube.

o

 NMR Data Acquisition:
o Acquire the *H NMR spectrum.

o Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the
analyte and the internal standard to ensure full signal relaxation for accurate integration.

o A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio
(S/N > 250:1 for <1% integration error).[3]

» Data Processing and Analysis:
o Process the spectrum (Fourier transform, phase correction, baseline correction).

o Integrate a well-resolved signal of the analyte and a well-resolved signal of 10-
Nonadecanol (e.g., the CH-OH proton signal).
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o Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / 1_IS) * (MW_analyte / W_analyte) * (W_IS /
MW _IS) * P_IS

Where:

o | = Integral value

[¢]

N = Number of protons for the integrated signal

o MW = Molecular weight

o

W = Weight

[¢]

P = Purity of the standard

[¢]

analyte = Analyte of interest

[e]

IS = Internal Standard (10-Nonadecanol)

Experimental Workflow for gNMR

Preparation

Acquisition Processing & Analysis

Acquire *H NMR Process spectrum Integrate analyte
spectrum (FT, phase, baseline) and IS signals

y

Accurately weigh Dissolve IS in Mix analyte and IS Transfer to
10-Nonadecanol (IS) deuterated solvent solution NMR tube

Calculate purity

Click to download full resolution via product page

Workflow for quantitative NMR (gNMR) using an internal standard.
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Application in Mass Spectrometry (MS)

In MS, particularly when coupled with chromatographic techniques like Gas Chromatography
(GC-MS) or Liquid Chromatography (LC-MS), 10-Nonadecanol can be used as an internal
standard to correct for variations in sample preparation, injection volume, and instrument
response.[5]

Mass Spectral Data (Electron lonization - El)

The mass spectrum of 10-Nonadecanol is characterized by fragmentation patterns typical of
long-chain alcohols.

m/z Relative Intensity Possible Fragment
266 Low [M-H20]*

157 High [C10H210]*

129 Moderate [CoHa17]*

43 High [CsH7]*

Note: Fragmentation patterns and intensities are instrument-dependent. The NIST WebBook
provides reference mass spectra for 10-Nonadecanol.[6]

Protocol for GC-MS with an Internal Standard

Materials:

10-Nonadecanol (high purity)

Analyte of interest

Appropriate solvent (e.g., hexane, ethyl acetate)

GC-MS system

Procedure:
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e Preparation of Standard Solutions:
o Prepare a stock solution of 10-Nonadecanol of known concentration.

o Prepare a series of calibration standards containing known concentrations of the analyte
and a constant concentration of the 10-Nonadecanol internal standard.

e Sample Preparation:

o To a known amount of the sample, add the same constant concentration of the 10-
Nonadecanol internal standard as used in the calibration standards.

e GC-MS Analysis:
o Inject the calibration standards and the sample into the GC-MS system.

o Develop a chromatographic method that provides good separation between the analyte
and 10-Nonadecanol.

o Acquire the mass spectra in either full scan or selected ion monitoring (SIM) mode.
o Data Analysis:

o For each calibration standard, calculate the ratio of the peak area of the analyte to the
peak area of the internal standard.

o Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

o For the sample, calculate the peak area ratio and determine the concentration of the
analyte from the calibration curve.

Logical Flow for MS Quantification
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Prepare Calibration Standards Prepare Sample
(Analyte +1S) (Unknown + 1S)

N

GC-MS or LC-MS Analysis

:

Obtain Peak Areas
(Analyte and 1S)

l

Calculate Peak Area Ratio
(Analyte / 1S)

for standards

Build Calibration Curve

(Ratio vs. Concentration) for sample

Determine Sample Concentration

Click to download full resolution via product page

Logical relationship for quantification using an internal standard in MS.

Application in Infrared (IR) Spectroscopy

The IR spectrum of 10-Nonadecanol exhibits characteristic absorptions for long-chain aliphatic
alcohols, which can be used for instrument performance verification and as a reference for

functional group identification.
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IR Spectral Data

The IR spectrum of an alcohol is dominated by the O-H and C-O stretching vibrations.[7]

Wavenumber (cm~?) Intensity Vibrational Mode

O-H stretch (hydrogen-

~3330 Strong, Broad bonded)

~2920 Strong C-H stretch (aliphatic)
~2850 Strong C-H stretch (aliphatic)
~1465 Moderate C-H bend (methylene)
~1070 Strong C-O stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[8] The NIST WebBook
provides a reference IR spectrum for 10-Nonadecanol.[2]

Protocol for IR Instrument Performance Verification

Materials:

e 10-Nonadecanol (high purity)

IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Procedure:

» Reference Spectrum Acquisition:

o Acquire an IR spectrum of a certified polystyrene standard to verify the wavenumber
accuracy of the instrument.

e Sample Preparation:

o For ATR: Place a small amount of solid 10-Nonadecanol onto the ATR crystal and apply
pressure.
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o For KBr Pellet: Mix a small amount of 10-Nonadecanol with dry KBr powder and press
into a transparent pellet.

e Spectrum Acquisition:

o Acquire the IR spectrum of 10-Nonadecanol.

o Ensure the spectrum has a good signal-to-noise ratio.
e Data Comparison:

o Compare the peak positions of the major absorption bands (O-H stretch, C-H stretch, C-O
stretch) with the reference values.

o The observed peak positions should fall within the specified tolerance of the reference
values, confirming the instrument's performance.

Experimental Workflow for IR Verification
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Acquire Polystyrene
Reference Spectrum

Prepare 10-Nonadecanol Sample
(ATR or KBr Pellet)

Acquire IR Spectrum of
10-Nonadecanol

Compare Peak Positions
to Reference Values

Instrument Performance

Verified

Click to download full resolution via product page

Workflow for IR instrument performance verification.

Safety and Handling

10-Nonadecanol is a stable compound but should be handled in accordance with standard
laboratory safety procedures. Use appropriate personal protective equipment (PPE), including
gloves and safety glasses. Store in a cool, dry place away from incompatible materials. Consult
the Safety Data Sheet (SDS) for detailed information.

Conclusion
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10-Nonadecanol is a valuable and versatile reference standard for NMR, MS, and IR
spectroscopy. The protocols and data provided in these application notes offer a
comprehensive guide for its effective implementation in quantitative analysis and instrument
performance verification, contributing to the generation of accurate and reliable spectroscopic
data in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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